Tepilamide fumarate

Catalog No.
S547390
CAS No.
1208229-58-6
M.F
C11H17NO5
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tepilamide fumarate

CAS Number

1208229-58-6

Product Name

Tepilamide fumarate

IUPAC Name

4-O-[2-(diethylamino)-2-oxoethyl] 1-O-methyl (E)-but-2-enedioate

Molecular Formula

C11H17NO5

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C11H17NO5/c1-4-12(5-2)9(13)8-17-11(15)7-6-10(14)16-3/h6-7H,4-5,8H2,1-3H3/b7-6+

InChI Key

AKUGRXRLHCCENI-VOTSOKGWSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

XP-23829; XP23829; XP 23829; tepilamide fumarate;

Canonical SMILES

CCN(CC)C(=O)COC(=O)C=CC(=O)OC

Isomeric SMILES

CCN(CC)C(=O)COC(=O)/C=C/C(=O)OC

The exact mass of the compound Tepilamide fumarate is 243.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tepilamide fumarate (CAS 1208229-58-6), also known as XP-23829 or PPC-06, is a next-generation, small-molecule fumaric acid ester and a patented prodrug of monomethyl fumarate (MMF)[1]. Designed to optimize the delivery and pharmacokinetic profile of MMF, it is highly valued in pharmaceutical research for its role as an Nrf2 pathway activator and NF-κB inhibitor [1]. Its extended-release formulation capabilities and high solubility make it a critical precursor for investigating immunomodulatory, neuroprotective, and novel oncolytic viral therapies, offering distinct advantages in bioavailability and metabolic conversion over traditional fumarate esters [REFS-1, REFS-2].

Substituting tepilamide fumarate with generic dimethyl fumarate (DMF) or direct monomethyl fumarate (MMF) fundamentally alters the pharmacokinetic and formulation landscape of an experiment or drug development program. While all three ultimately rely on MMF as the active moiety, tepilamide fumarate is specifically engineered to undergo rapid, high-capacity pre-systemic hydrolysis by non-specific esterases, resulting in a more sustained MMF exposure profile (t1/2 of 1.4–1.9 hours)[REFS-1, REFS-2]. Furthermore, its specific solubility profile (≥ 125 mg/mL in DMSO, 50 mg/mL in water) enables complex aqueous and lipid-based formulations that are often incompatible with the physicochemical properties of direct MMF or DMF . Generic substitution compromises both delivery kinetics and assay reproducibility, particularly in extended-release modeling.

Sustained Active Moiety Exposure via Extended-Release Kinetics

In comparative pharmacokinetic studies, extended-release formulations of tepilamide fumarate demonstrated a more sustained plasma exposure of the active metabolite, monomethyl fumarate (MMF), achieving a mean half-life (t1/2) of 1.4 to 1.9 hours [1]. In contrast, standard delayed-release dimethyl fumarate (DMF) capsules exhibit a different absorption and hydrolysis profile, leading to less sustained MMF circulation[1]. This sustained exposure is critical for maintaining steady-state Nrf2 activation without the peak-trough volatility associated with older fumarate ester formulations.

Evidence DimensionMean half-life (t1/2) of active metabolite (MMF)
Target Compound Data1.4 to 1.9 hours (Tepilamide fumarate extended-release)
Comparator Or BaselineStandard delayed-release DMF capsules
Quantified DifferenceMore sustained steady-state MMF plasma exposure
ConditionsHuman pharmacokinetic steady-state studies (oral dosing)

Procurement of tepilamide fumarate is essential for research requiring prolonged, stable activation of the Nrf2 pathway without the pharmacokinetic volatility of older fumarate esters.

High-Capacity Pre-Systemic Conversion to Monomethyl Fumarate

Tepilamide fumarate is engineered for near-complete pre-systemic hydrolysis by widely expressed non-specific esterases [1]. Following oral administration, systemic exposure to the intact prodrug is negligible, consistently falling below the 12.5 ng/mL limit of quantitation [1]. This ensures that the compound acts as a highly efficient, high-capacity delivery vehicle for MMF, bypassing the variable first-pass metabolism issues sometimes observed with other fumaric acid esters and ensuring predictable systemic delivery of the active moiety.

Evidence DimensionSystemic concentration of intact prodrug
Target Compound Data< 12.5 ng/mL (negligible)
Comparator Or BaselineDirect MMF dosing (subject to different absorption barriers)
Quantified DifferenceNear 100% pre-systemic conversion efficiency
ConditionsIn vivo pharmacokinetic profiling (oral administration)

Guarantees that researchers are studying the effects of the active metabolite (MMF) with highly predictable dosing, rather than dealing with confounding effects from un-hydrolyzed prodrugs.

Superior Solubility for Complex Formulation Workflows

Processability is a major differentiator for tepilamide fumarate. It exhibits exceptional solubility, reaching ≥ 125 mg/mL (513.85 mM) in DMSO and 50 mg/mL (205.54 mM) in water with sonication . This allows for seamless integration into complex in vivo vehicle systems, such as 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline, yielding clear solutions at ≥ 2.08 mg/mL . This high solubility profile overcomes the formulation bottlenecks frequently encountered with less soluble fumarate analogs.

Evidence DimensionMaximum solubility in standard solvents
Target Compound Data≥ 125 mg/mL in DMSO; 50 mg/mL in H2O
Comparator Or BaselineStandard fumaric acid esters (often require strict lipid or complex excipient systems)
Quantified DifferenceHigh aqueous and organic compatibility for multi-solvent systems
ConditionsStandard laboratory solubility assays at room temperature

Reduces preparation time and vehicle-related toxicity in animal studies by allowing the use of simpler, higher-concentration dosing solutions.

Targeted Potentiation of Oncolytic Viral Therapies

Beyond standard immunomodulation, tepilamide fumarate has demonstrated a capacity to enhance oncolytic virus efficacy. In vitro studies show that treatment with 100-200 μM of tepilamide fumarate for 4 hours makes 786-0 cancer cells significantly more susceptible to infection by the VSV∆51 virus, leading to dose-dependent increases in viral replication[1]. Crucially, this potentiation is selective to cancer cells, without increasing viral infection in healthy tissues, a highly specific functional advantage not broadly established for all MMF prodrugs [1].

Evidence DimensionViral replication enhancement (VSV∆51)
Target Compound DataSignificant dose-dependent increase at 100-200 μM
Comparator Or BaselineUntreated 786-0 cancer cells / healthy tissues
Quantified DifferenceSelective promotion of viral infection in tumor cells only
ConditionsIn vitro 786-0 cell line, 4-hour incubation

Provides virologists and oncologists with a chemically validated tool for improving the therapeutic index of virus-based cancer therapies.

Pharmacokinetic Modeling of Nrf2 Activators

Due to its sustained MMF release profile (t1/2 of 1.4–1.9 hours) and negligible intact systemic circulation (<12.5 ng/mL), tepilamide fumarate is the ideal precursor for developing and benchmarking next-generation, extended-release immunomodulatory drugs [1].

Preclinical Autoimmune and Psoriasis Research

Its high pre-systemic conversion efficiency and distinct tolerability profile make it a superior choice over standard DMF for in vivo models of plaque psoriasis and multiple sclerosis, ensuring reliable delivery of the active moiety [1].

Oncolytic Virus Sensitization Assays

Researchers developing VSV∆51 or similar virus-based therapies can utilize tepilamide fumarate as a selective potentiator, leveraging its proven ability to enhance viral replication in cancer cell lines (e.g., 786-0) at 100-200 μM concentrations without compromising healthy tissue [2].

High-Concentration Formulation Development

Its excellent solubility in DMSO (≥ 125 mg/mL) and water (50 mg/mL) makes it the preferred fumarate ester for formulating complex multi-solvent dosing vehicles (e.g., PEG300/Tween-80 systems) in early-stage drug discovery .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Exact Mass

243.11067264 Da

Monoisotopic Mass

243.11067264 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KOS9TZ09CM

Dates

Last modified: 02-18-2024

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